2-[(4-fluorobenzyl)sulfanyl]-N-(2-fluorophenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of fluorophenyl, phenylsulfanyl, and carboxamide groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, various functional groups are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.
Introduction of Fluorophenyl Groups: Fluorophenyl groups can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of Sulfanyl Groups: Thiol groups can be introduced through nucleophilic substitution reactions, followed by oxidation to form sulfanyl groups.
Formation of Carboxamide: The carboxamide group can be introduced through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as kinases or proteases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific application. In a biological context, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
- **N-(2-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
- **N-(2-BROMOPHENYL)-2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N-(2-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C24H17F2N3OS2 |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H17F2N3OS2/c25-17-12-10-16(11-13-17)15-31-24-27-14-21(32-18-6-2-1-3-7-18)22(29-24)23(30)28-20-9-5-4-8-19(20)26/h1-14H,15H2,(H,28,30) |
InChI Key |
XIQBYPCJURHELJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CC=CC=C3F)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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